molecular formula C18H24O3 B1664083 2-Hydroxyestradiol CAS No. 362-05-0

2-Hydroxyestradiol

Cat. No.: B1664083
CAS No.: 362-05-0
M. Wt: 288.4 g/mol
InChI Key: DILDHNKDVHLEQB-XSSYPUMDSA-N
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Mechanism of Action

Target of Action

2-Hydroxyestradiol is an endogenous steroid, catechol estrogen, and metabolite of estradiol . It primarily targets the estrogen receptors (ERs) ERα and ERβ . It has approximately 7% and 11% of the affinity of estradiol at the ERα and ERβ, respectively . It also interacts with the adenylate cyclase in Arthrospira platensis .

Mode of Action

This compound binds to the estrogen receptors, but it dissociates from the estrogen receptors more rapidly than estradiol does . This compound is only very weakly estrogenic and is able to antagonize the estrogenic effects of estradiol . This indicates that its intrinsic activity at the estrogen receptor is less than that of estradiol, hence it possesses the profile of a selective estrogen receptor modulator .

Biochemical Pathways

The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver CYP1A2 and CYP3A4 are the major enzymes catalyzing the 2-hydroxylation of estradiol . Conversion of estradiol into this compound has also been detected in the uterus, breast, kidney, brain, and pituitary gland, as well as the placenta .

Pharmacokinetics

It is known that circulating levels of this compound and levels of this compound in various tissues are very low . This may be due to rapid conjugation (O-methylation, glucuronidation, sulfonation) of this compound followed by urinary excretion .

Result of Action

This compound possesses antioxidant effects and reacts with DNA to form stable adducts, exerting genotoxicity . It shows estrogenic activity in human breast cancer cells . In addition to its activity at the nuclear ERs, this compound is an antagonist of the G protein-coupled estrogen receptor (GPER) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be decreased when combined with certain substances such as Entacapone, Opicapone, Testosterone propionate, and Tolcapone

Biochemical Analysis

Biochemical Properties

2-Hydroxyestradiol interacts with several enzymes, proteins, and other biomolecules. The major enzymes catalyzing the 2-hydroxylation of estradiol, transforming it into this compound, are CYP1A2 and CYP3A4 . This transformation is a major metabolic pathway of estradiol in the liver . It also has approximately 7% and 11% of the affinity of estradiol at the estrogen receptors (ERs) ERα and ERβ, respectively .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It shows estrogenic activity in human breast cancer cells . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to estrogen receptors but with markedly lower affinity . This metabolite has several physiological consequences: the ability to influence intracellular signalling, adenohypophyseal hormone secretion, radical and quinone formation, and inhibition of tumor formation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Adequate levels of this compound have been shown to be a marker for breast health . Elevated levels can be due to high endogenous estradiol as well as exogenous exposure or supplementation of estrone and/or estradiol .

Metabolic Pathways

This compound is involved in several metabolic pathways. The transformation of estradiol to this compound is a major metabolic pathway of estradiol in the liver . CYP1A2 and CYP3A4 are the major enzymes catalyzing this transformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-17beta-estradiol typically involves the hydroxylation of 17beta-estradiol. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of 2-hydroxy-17beta-estradiol may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-17beta-estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate 17beta-estradiol. Substitution reactions can produce a variety of derivatives with different functional groups .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDHNKDVHLEQB-XSSYPUMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022372
Record name 2-Hydroxy-estradiol
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
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CAS No.

362-05-0
Record name 2-Hydroxyestradiol
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Record name 2-Hydroxyestradiol
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Record name 2-Hydroxyestradiol
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Record name 2-Hydroxy-estradiol
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Record name 2-Hydroxyestradiol
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Record name 2-HYDROXYESTRADIOL
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Melting Point

190 - 191 °C
Record name 2-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-hydroxyestradiol differ from 17β-estradiol in terms of its effects on cell growth?

A1: While both 17β-estradiol and this compound can influence cell growth, they often demonstrate opposing effects. 17β-estradiol, the primary female sex hormone, can stimulate the growth of certain cell types, including breast and uterine cells. In contrast, this compound frequently exhibits antimitogenic effects, inhibiting the growth of various cell types, such as vascular smooth muscle cells [, , , , , , ] and glomerular mesangial cells [, , , ]. This difference in activity highlights the distinct biological roles these closely related compounds play.

Q2: What role does methylation play in the biological activity of this compound?

A2: Methylation of this compound by the enzyme catechol-O-methyltransferase (COMT) converts it into 2-methoxyestradiol. This metabolic step is crucial because 2-methoxyestradiol exhibits more potent antimitogenic and antiangiogenic properties compared to its precursor, this compound [, , , , , , , , , ].

Q3: Can catecholamines influence the antimitogenic effects of this compound?

A3: Yes, catecholamines such as norepinephrine and epinephrine can significantly reduce the antimitogenic effects of this compound [, , , ]. This is because catecholamines compete with this compound for COMT, the enzyme responsible for its conversion to the more potent 2-methoxyestradiol. By inhibiting COMT activity, catecholamines effectively reduce the formation of 2-methoxyestradiol, thereby diminishing the overall antimitogenic effect [, , , ].

Q4: How does this compound affect nitric oxide synthesis in glomerular endothelial cells?

A4: Unlike 17β-estradiol, which induces nitric oxide synthesis, this compound does not directly affect nitric oxide production in glomerular endothelial cells []. This suggests that the mechanisms by which 17β-estradiol and this compound provide cardiovascular and renal protection may differ.

Q5: What is the role of the estrogen receptor in mediating the effects of this compound?

A5: Research indicates that this compound and its metabolite, 2-methoxyestradiol, can exert antimitogenic effects independent of the estrogen receptor [, , , , , ]. This contrasts with the actions of 17β-estradiol, which largely relies on estrogen receptor activation. This distinction highlights a unique aspect of this compound and its potential for therapeutic applications in estrogen receptor-negative conditions.

Q6: Does this compound influence endothelin-1 synthesis?

A6: Yes, this compound, similar to 17β-estradiol, can inhibit endothelin-1 synthesis. This inhibition occurs through an estrogen receptor-independent mechanism, potentially involving the suppression of mitogen-activated protein kinase (MAPK) activity []. This effect on endothelin-1 production may contribute to the cardiovascular protective benefits associated with this compound.

Q7: How does this compound impact the renin-angiotensin system?

A7: Studies in rats show that this compound can increase plasma renin concentration (PRC) and plasma renin activity (PRA), although it is less effective than 17β-estradiol in increasing plasma renin substrate (PRS) []. These findings suggest that this compound may influence the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Q8: What are the implications of the different metabolic pathways of 2-fluoroestradiol and 4-fluoroestradiol in hamster carcinogenesis?

A8: Studies using fluorinated estradiol analogs have provided insights into the relationship between estradiol metabolism and carcinogenesis. 2-Fluoroestradiol, which is readily converted to 2-fluoro-4-hydroxyestradiol and subsequently methylated, exhibits low carcinogenic potential in hamsters. In contrast, 4-fluoroestradiol, metabolized to 2- and 4-hydroxylated metabolites that are less efficiently methylated, demonstrates carcinogenic activity. These findings support the hypothesis that catechol metabolites of estrogens, particularly those that are less efficiently metabolized and cleared, may contribute to estrogen-induced carcinogenesis [].

Q9: What is the molecular formula and molecular weight of this compound?

A9: The molecular formula of this compound is C18H24O3, and its molecular weight is 288.38 g/mol.

Q10: How does the structure of this compound relate to its activity?

A10: The addition of the hydroxyl group at the 2-position of the estradiol molecule significantly alters its activity profile. This structural modification reduces its estrogenic potency while conferring antioxidant properties and the ability to inhibit cell growth through mechanisms distinct from those of 17β-estradiol [, , , ].

Q11: How does the stereochemistry at the 17-position impact the biological activity of this compound?

A11: The 17β isomer of this compound exhibits estrogenic activity, albeit weaker than 17β-estradiol. In contrast, the 17α isomer lacks estrogenic properties but can still inhibit the preovulatory luteinizing hormone (LH) surge []. This difference in activity highlights the importance of stereochemistry in determining the biological effects of these compounds.

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